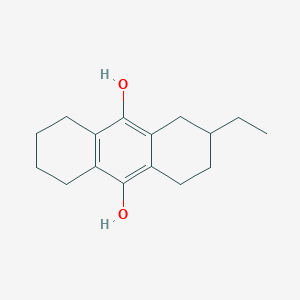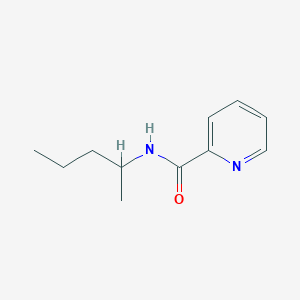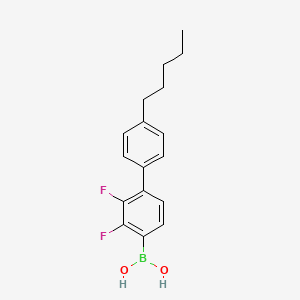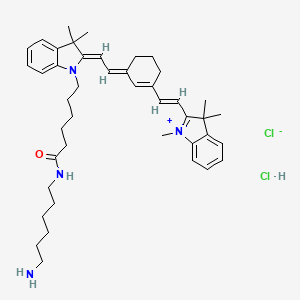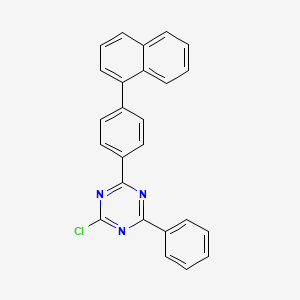
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine is a complex organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of chloro, naphthalenyl, phenyl, and triazine groups, making it a molecule of interest in various scientific fields due to its unique structural and chemical properties.
Métodos De Preparación
The synthesis of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-1,3,5-triazine, naphthalene, and phenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of a solvent like dichloromethane or toluene, and a catalyst such as a Lewis acid (e.g., aluminum chloride) to facilitate the reaction.
Análisis De Reacciones Químicas
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate).
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their function.
Pathways Involved: It can modulate various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activities.
Comparación Con Compuestos Similares
When compared to other similar compounds, 2-Chloro-4-(4-(naphthalen-1-yl)phenyl)-6-phenyl-1,3,5-triazine stands out due to its unique combination of structural features:
Similar Compounds: Compounds such as 2-chloro-4-(4-(naphthalen-1-yl)phenyl)quinazoline and other triazine derivatives share some structural similarities.
Propiedades
Fórmula molecular |
C25H16ClN3 |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
2-chloro-4-(4-naphthalen-1-ylphenyl)-6-phenyl-1,3,5-triazine |
InChI |
InChI=1S/C25H16ClN3/c26-25-28-23(19-8-2-1-3-9-19)27-24(29-25)20-15-13-18(14-16-20)22-12-6-10-17-7-4-5-11-21(17)22/h1-16H |
Clave InChI |
RLWRDIAZTFTCRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


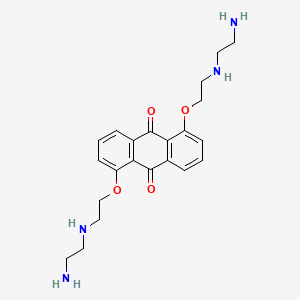

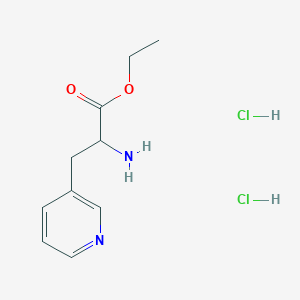
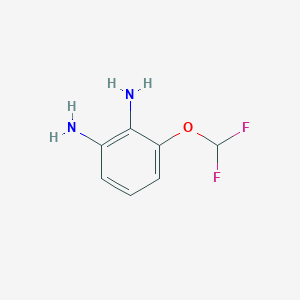
![(3aR,7S,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B13127346.png)
